ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Alkylation: Addition of the 2-cyano-2,2-diphenylethyl group to the indole core.
Esterification: Formation of the ethyl ester group at the 3rd position of the indole ring.
Methoxylation: Introduction of the methoxy group at the 5th position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: Use of acidic or basic conditions to facilitate the breakdown of the ester group.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a lead compound for drug discovery and development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.
Signal Transduction: Modulation of signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.
Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide: Has an amide group instead of an ester group.
Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate: Has a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H25BrN2O3 |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C28H25BrN2O3/c1-4-34-27(32)26-21-15-25(33-3)22(29)16-23(21)31(2)24(26)17-28(18-30,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-16H,4,17H2,1-3H3 |
InChI Key |
SPHQOXBEMAUMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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